4-[(2-Aminoethyl)carbamoyl]benzene-1-sulfonic acid
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Overview
Description
4-[(2-Aminoethyl)carbamoyl]benzene-1-sulfonic acid is an organic compound that belongs to the class of benzenesulfonamides. This compound is characterized by the presence of a sulfonic acid group attached to a benzene ring, along with an aminoethylcarbamoyl group. It is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Aminoethyl)carbamoyl]benzene-1-sulfonic acid typically involves the reaction of 4-aminobenzenesulfonic acid with ethylenediamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{4-Aminobenzenesulfonic acid} + \text{Ethylenediamine} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Aminoethyl)carbamoyl]benzene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonamide group.
Substitution: The aminoethylcarbamoyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions include sulfonic acid derivatives, sulfonamides, and various substituted benzene compounds.
Scientific Research Applications
4-[(2-Aminoethyl)carbamoyl]benzene-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in biochemical assays and as a probe for studying enzyme activity.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(2-Aminoethyl)carbamoyl]benzene-1-sulfonic acid involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme targeted.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: A simpler compound with a sulfonic acid group attached to a benzene ring.
4-(2-Aminoethyl)benzenesulfonamide: A related compound with an aminoethyl group attached to the benzene ring.
Uniqueness
4-[(2-Aminoethyl)carbamoyl]benzene-1-sulfonic acid is unique due to the presence of both the aminoethylcarbamoyl group and the sulfonic acid group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
919771-80-5 |
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Molecular Formula |
C9H12N2O4S |
Molecular Weight |
244.27 g/mol |
IUPAC Name |
4-(2-aminoethylcarbamoyl)benzenesulfonic acid |
InChI |
InChI=1S/C9H12N2O4S/c10-5-6-11-9(12)7-1-3-8(4-2-7)16(13,14)15/h1-4H,5-6,10H2,(H,11,12)(H,13,14,15) |
InChI Key |
JOHDDUIMOIGODN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCN)S(=O)(=O)O |
Origin of Product |
United States |
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